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Compound of Interest

Compound Name: Boc-MLF TFA

Cat. No.: B8075239

An In-depth Technical Guide to N-t-Boc-Met-Leu-Phe TFA Salt

Introduction

N-tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine trifluoroacetate salt (N-t-Boc-Met-
Leu-Phe TFA salt) is a synthetic peptide derivative that serves as a crucial tool in
immunological and pharmacological research. It functions as an antagonist of the Formyl
Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRSs) primarily involved
in the innate immune response and inflammation.[1][2][3] By blocking the action of native
agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF), N-t-Boc-Met-Leu-Phe allows for
the detailed study of inflammatory pathways, chemotaxis, and cellular activation. This guide
provides a comprehensive overview of its core properties, mechanism of action, and relevant
experimental protocols for researchers in drug development and life sciences.

Physicochemical Properties

The fundamental characteristics of N-t-Boc-Met-Leu-Phe TFA salt are determined by its peptide
structure, the N-terminal Boc protecting group, and the trifluoroacetate counter-ion. The Boc
group is a common protecting group used in peptide synthesis, which is typically removed
using trifluoroacetic acid (TFA).[4][5] Consequently, the final purified peptide is often isolated as
a TFA salt.
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Property Value Source

Boc-MLF, Boc-Met-Leu-Phe-

Synonyms 3][6
ynony oH [3][6]
Molecular Formula C27H40F3N308S Calculated
Molecular Weight 623.68 g/mol Calculated from[6]
Appearance White to off-white solid [7]
Typically =295% (as determined
Purity ypieaty ( [8]
by HPLC)
N Soluble in DMSO, DMF, and
Solubility [7]
methanol

Store at -20°C for short-term
Storage and -80°C for long-term
storage.[3][9]

Note: The Molecular Formula and Weight have been calculated based on the free acid form
(C25H39N306S, MW: 509.66 g/mol )[6] and the TFA counter-ion (C2HF302, MW: 114.02
g/mol ).

Biological Activity and Mechanism of Action

N-t-Boc-Met-Leu-Phe acts as a competitive antagonist for the Formyl Peptide Receptor (FPR)
family, particularly FPR1, which is highly expressed on phagocytic leukocytes such as
neutrophils.[3][10]

Quantitative Biological Data
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Parameter Value

Description Source

Formyl Peptide

Target
Receptor (FPR)

A family of GPCRs
involved in [3]

chemotaxis.

Activity Antagonist

Blocks the receptor,
preventing agonist [3][11]
binding.

IC50 0.63 UM

Concentration causing

50% inhibition of
fMLF-induced [3]
superoxide production

in neutrophils.

Signaling Pathway

FPRs are members of the seven-transmembrane G protein-coupled receptor family.[1][12]

Upon activation by an agonist (e.g., fMLF), FPR1 couples to an inhibitory G-protein (Gi). This

coupling induces the dissociation of the Ga and Gy subunits, which in turn trigger multiple

downstream signaling cascades.[10][13] Key pathways include:

e Phospholipase C (PLC) Activation: Leads to the generation of inositol trisphosphate (IP3)

and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C

(PKC) activation.[12][13]

* Phosphoinositide 3-Kinase (PI13K) Pathway: Activation of PI3K leads to the production of

PIP3, which activates downstream effectors like Akt, playing a role in cell survival and

migration.[13]

» Mitogen-Activated Protein Kinase (MAPK) Pathway: Involves the activation of kinases such

as ERK1/2, which regulate gene expression and other cellular functions.[13]

N-t-Boc-Met-Leu-Phe TFA salt competitively binds to the receptor, preventing these agonist-

induced signaling events.
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FPR1 signaling pathway and point of inhibition.
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Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of N-t-Boc-Met-
Leu-Phe

This protocol outlines the general steps for synthesizing the peptide using Boc chemistry.

Resin Preparation: Swell a suitable resin (e.g., Pam-resin pre-loaded with Phenylalanine) in
dichloromethane (DCM) for 1-2 hours.[8]

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by
treating it with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[4][8]

Neutralization: Wash the resin with DCM to remove excess TFA, followed by neutralization
with a base like 10% N,N-diisopropylethylamine (DIEA) in DMF.

Amino Acid Coupling:

o Activate the next Boc-protected amino acid (e.g., Boc-Leu-OH) using a coupling reagent
like HBTU in the presence of an activation base (e.g., DIEA) in DMF.[14]

o Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.[8]
Wash: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents.
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid (e.g., Boc-Met-OH).

Cleavage: After the final amino acid is coupled, cleave the completed peptide from the resin
and remove side-chain protecting groups using a strong acid, typically anhydrous Hydrogen
Fluoride (HF) with a scavenger like p-cresol.[14]

Purification and Isolation: Precipitate the crude peptide with cold diethyl ether.[8][14]
Dissolve the peptide in an aqueous acetonitrile solution containing 0.1% TFA and purify
using reverse-phase HPLC.[14]

Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy
white solid (TFA salt).[14]
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General workflow for Boc-SPPS of the peptide.
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In Vitro Assay: Inhibition of fMLF-Induced Superoxide
Production

This protocol provides a method to validate the antagonistic activity of N-t-Boc-Met-Leu-Phe

TFA salt in primary human neutrophils.

Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using
density gradient centrifugation (e.g., using Ficoll-Paque).

Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's
Balanced Salt Solution with Ca2* and Mg2*) to a final concentration of 1-2 x 10° cells/mL.

Antagonist Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add varying
concentrations of N-t-Boc-Met-Leu-Phe TFA salt (e.g., 0.01 uM to 100 pM) to the wells.
Incubate for 10-15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.

Superoxide Detection: Add a superoxide detection reagent, such as cytochrome c or a
luminol-based substrate (e.g., for chemiluminescence), to each well.

Agonist Stimulation: Initiate the reaction by adding a fixed concentration of the agonist fMLF
(e.g., 1 uM) to all wells except for a negative control.

Measurement: Immediately measure the production of superoxide over time using a plate
reader. For cytochrome ¢, measure the change in absorbance at 550 nm. For
chemiluminescence, measure light output.

Data Analysis: Calculate the rate of superoxide production. Plot the percentage of inhibition
against the concentration of N-t-Boc-Met-Leu-Phe TFA salt and determine the IC50 value by
fitting the data to a dose-response curve.
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Workflow for an in vitro superoxide inhibition assay.
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Conclusion

N-t-Boc-Met-Leu-Phe TFA salt is a well-characterized and potent antagonist of the formyl
peptide receptor family. Its defined physicochemical properties and specific biological activity
make it an indispensable reagent for investigating the role of FPRs in inflammation, immune
cell trafficking, and host defense. The protocols and data presented in this guide offer a
foundational resource for researchers aiming to utilize this compound in their experimental
designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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